2-Aminophenol-4-(2'-methoxy)sulfonethylamide hydrochloride
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Overview
Description
2-Aminophenol-4-(2'-methoxy)sulfonethylamide hydrochloride is a useful research compound. Its molecular formula is C9H14N2O4S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves several steps:
Condensation Reaction: 2-Aminophenol is reacted with 2’-methoxyphenylboronic acid to form 2-Amino-4-(2’-methoxy)phenol.
Substitution Reaction: The resulting product is then reacted with sulfonyl chloride to produce an intermediate compound.
Hydrochloride Formation: Finally, the intermediate compound is treated with hydrochloric acid to yield 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride[][1].
Chemical Reactions Analysis
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines[][1].
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted sulfonamides[][1].
Scientific Research Applications
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes[][1].
Mechanism of Action
The mechanism of action of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes[][1].
Comparison with Similar Compounds
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride can be compared with other similar compounds:
2-Aminophenol: This compound is a precursor in the synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride and shares similar chemical properties.
4-Aminophenol: Another related compound, used in the synthesis of dyes and pharmaceuticals.
2-Amino-4-methylphenol: This compound has similar applications in organic synthesis and shares structural similarities[][1].
Properties
CAS No. |
112195-27-4 |
---|---|
Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O4S/c1-15-5-4-11-16(13,14)7-2-3-9(12)8(10)6-7/h2-3,6,11-12H,4-5,10H2,1H3 |
InChI Key |
OBKGPHQISCCCIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
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